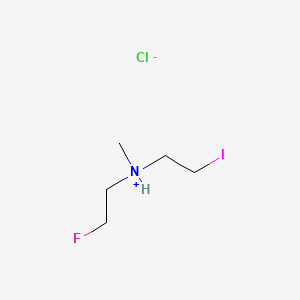

2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride

Description

2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride is a halogenated tertiary amine derivative. The molecule features a diethylamine backbone substituted with fluorine and iodine at distinct positions, with a methyl group attached to the nitrogen atom. The presence of both fluorine (small, electronegative) and iodine (bulky, polarizable) may confer unique physicochemical properties, influencing solubility, bioavailability, and intermolecular interactions.

Properties

CAS No. |

54955-04-3 |

|---|---|

Molecular Formula |

C5H12ClFIN |

Molecular Weight |

267.51 g/mol |

IUPAC Name |

2-fluoroethyl-(2-iodoethyl)-methylazanium;chloride |

InChI |

InChI=1S/C5H11FIN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |

InChI Key |

NXDGUQVEJVFUFO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CCF)CCI.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-fluoro-2'-iodoethanamine with methyl iodide under controlled conditions to introduce the N-methyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated and iodinated derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.

Substitution reactions often require nucleophiles like alkyl halides and suitable solvents.

Major Products Formed: The major products formed from these reactions include various fluorinated and iodinated derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated and iodinated compounds.

Biology: The compound can be used in biological studies to understand the effects of fluorine and iodine on biological systems.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the development of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound's reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9) Structure: Chloride substituent on the ethylamine chain, lacking fluorine or iodine. Key Data: Molecular formula C₆H₁₅Cl₂N; extensively documented synonyms and derivatives (e.g., "Bis(ethyl)-2-chloroethylamine Hydrochloride") .

(2-Fluoro-2,2-dinitroethyl)methylamine Hydrochloride Structure: Fluorine and nitro groups on the ethyl backbone; methylamine substitution. Synthesis: 85% yield via reaction of amine with ethanolic HCl, precipitating with diethyl ether . Properties: Melting point 120–121°C; molecular formula C₃H₇FN₃O₄Cl .

3-Chloro-N-phenyl-phthalimide Structure: Chlorinated phthalimide with a phenyl group; distinct from amine derivatives. Applications: Monomer for polyimide synthesis; requires high purity for polymer applications .

2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9) Structure: Phosphonofluoridate ester with a branched alkyl chain. Properties: Molecular formula C₉H₂₀FO₂P; classified under Schedule 1A01 (chemical weapons) .

Table 1: Comparative Properties of Selected Compounds

Key Observations :

- Halogen Effects: Fluorine (inferred in the target compound) enhances electronegativity and metabolic stability compared to chlorine in analogs like 2-(diethylamino)ethyl chloride HCl. Iodine’s bulkiness may reduce solubility but improve binding in biological systems.

- Synthetic Challenges : The target compound’s synthesis may require specialized halogenation steps, contrasting with the straightforward HCl-mediated precipitation of (2-fluoro-2,2-dinitroethyl)methylamine HCl .

- Stability: Phosphonofluoridates (e.g., 2-ethylhexyl methylphosphonofluoridate) exhibit high reactivity and toxicity, whereas amine hydrochlorides are generally more stable .

Biological Activity

2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₇H₁₃ClF₂I₃N |

| Molecular Weight | Not available |

| IUPAC Name | 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride |

The biological activity of 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride is primarily attributed to its interaction with various molecular targets. Fluorinated compounds often exhibit enhanced binding affinity to biological receptors due to the electronegativity of fluorine, which can influence the compound's pharmacodynamics and pharmacokinetics. The specific mechanisms are still under investigation, but studies suggest potential interactions with neurotransmitter systems and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that fluorinated derivatives can exhibit significant anticancer properties. For instance, a study on fluorinated compounds similar to 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride demonstrated potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme (GBM) cells. The cytotoxicity was measured using IC50 values, revealing that these compounds could inhibit cell proliferation effectively.

Neurotransmitter Modulation

The compound may also influence neurotransmitter systems. Research has shown that amines with similar structures can act as modulators of serotonin and dopamine receptors, potentially affecting mood and cognitive functions. This property makes it a candidate for further exploration in neuropharmacology.

Case Studies

-

Cytotoxicity in Cancer Cells

- Study Design : Evaluation of the cytotoxic effects of 2-Fluoro-2'-iodo-N-methyldiethylamine hydrochloride on GBM cells.

- Results : The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating superior efficacy in inducing apoptosis in cancer cells.

-

Neurotransmitter Interaction

- Study Design : Assessment of the compound's effects on serotonin receptor binding.

- Results : Preliminary data suggested increased binding affinity compared to non-fluorinated analogs, supporting its potential as a therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.